The compound known as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) is a C-type lectin receptor primarily expressed on dendritic cells. It plays a crucial role in the immune response by recognizing and binding to specific carbohydrate structures on pathogens, facilitating their internalization and subsequent immune activation. The extracellular domain of DC-SIGN is particularly significant, as it contains multiple carbohydrate recognition domains that enhance its ability to interact with a variety of pathogens, including viruses like human immunodeficiency virus and Ebola virus.
DC-SIGN is derived from human dendritic cells and has been extensively studied for its role in immune responses and pathogen recognition. The protein is encoded by the CD209 gene, which is located on chromosome 19 in humans.
DC-SIGN belongs to the family of C-type lectins, which are characterized by their calcium-dependent binding to carbohydrates. It is classified as a type II transmembrane protein, consisting of an intracellular domain, a single transmembrane segment, and an extensive extracellular domain.
The synthesis of DC-SIGN extracellular domain typically involves recombinant DNA technology. The coding region for the extracellular domain is cloned into expression vectors such as pET28a or pET15b. Subsequently, the plasmids are transformed into bacterial strains like Escherichia coli, where the protein is expressed under controlled conditions.
Technical Details:
The molecular structure of DC-SIGN extracellular domain consists of a neck region containing multiple tandem repeats followed by a carbohydrate recognition domain at the C-terminus. The neck region plays a pivotal role in oligomerization, allowing the receptor to form tetramers that enhance its binding capacity.
Data:
DC-SIGN undergoes several biochemical interactions primarily involving its carbohydrate recognition domain. It binds to high-mannose oligosaccharides through calcium-dependent mechanisms, which are critical for its function as a pathogen-recognition receptor.
Technical Details:
DC-SIGN mediates pathogen recognition through its carbohydrate recognition domains, which bind specific sugar moieties on pathogens. This interaction leads to the internalization of the pathogen into dendritic cells, facilitating antigen presentation and subsequent immune responses.
Data:
DC-SIGN exhibits several notable physical properties:
DC-SIGN's chemical properties include:
DC-SIGN has significant applications in both basic research and clinical settings:
The extracellular domain (ECD) of DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin, CD209) comprises two structurally and functionally distinct regions: the neck region and the carbohydrate recognition domain (CRD). This modular architecture enables pathogen recognition and immune signaling.
The neck region consists of 7.5 tandem repeats of a conserved 23-amino acid sequence motif. Each repeat exhibits a characteristic heptad hydrophobic pattern (a-b-c-d-e-f-g)ₙ, where positions a and d are occupied by hydrophobic residues (e.g., leucine, isoleucine, valine). This pattern is critical for α-helix formation and coiled-coil interactions. However, each repeat also contains a conserved proline residue that introduces a structural kink, resulting in a segmented helical stalk rather than a continuous helix. This segmentation confers flexibility essential for CRD positioning [3] [9].
The C-terminal CRD adopts a compact globular fold typical of C-type lectins, featuring a central calcium-binding site that directly coordinates sugar ligands. Key structural elements include:
The neck domain drives the formation of stable homo-tetramers through hydrophobic interactions between the heptad repeats of four parallel α-helices. This assembly creates a 15-nm-long stalk that projects the CRDs away from the cell surface. The tetrameric state enhances ligand binding avidity: While monomeric CRDs bind mannose with millimolar affinity (Kd ~1–2 mM), tetrameric ECD binds oligomannose with nanomolar affinity (Kd ~50 nM) due to multivalent interactions. Disruption of the hydrophobic core (e.g., Leu²⁹⁰Val mutation) abolishes tetramerization and impairs pathogen recognition [2] [3] [9].
Tetramer stability is highly sensitive to pH changes. At neutral pH (7.4), the ECD exists as a stable tetramer. Under acidic conditions (pH ≤6.0), mimicking endosomal compartments, the tetramer dissociates into monomers due to protonation of histidine residues (e.g., His²⁸⁰, His²⁹⁷) within the neck region. This disrupts hydrophobic packing and salt bridges, triggering ligand release. Ionic strength also modulates this equilibrium: High salt concentrations (≥150 mM NaCl) stabilize tetramers even at pH 6.0 by screening repulsive charges [2].
Table 1: Key Structural Elements of DC-SIGN ECD
Domain | Structural Features | Functional Role |
---|---|---|
Neck region | 7.5 × 23-aa repeats; heptad hydrophobic pattern; conserved proline kinks | Tetramerization; CRD projection |
CRD | EPN motif; Ca²⁺-binding site; disulfide bonds (Cys³⁴⁷–Cys³⁶⁶) | Calcium-dependent glycan recognition |
Tetramer interface | Hydrophobic residues (Leu²⁹⁰, Ile²⁹⁴); pH-sensitive histidines (His²⁸⁰, His²⁹⁷) | Stabilizes oligomers; mediates pH-dependent dissociation |
The segmented α-helical repeats assemble into a four-helix bundle connected by short non-helical linkers. Each 23-aa repeat spans 3.3 helical turns, with the proline kinks introducing ~20° bends between repeats. This creates a semi-rigid stalk that positions CRDs in a tetrahedral arrangement. Flexibility at the linker regions allows CRDs to reorient independently, enabling simultaneous engagement with multiple glycans on pathogen surfaces [3].
Small-angle X-ray scattering (SAXS) reveals an extended conformation for the ECD tetramer (total length ~35 nm), with the neck region contributing ~20 nm. Scattering profiles fit a "dumbbell" model where four CRDs cluster at the distal end with an average inter-CRD distance of 3–5 nm. This arrangement facilitates high-avidity binding to densely glycosylated pathogens like HIV-1 gp120. Under acidic pH, SAXS shows reduced radius of gyration (Rg) and increased maximum particle dimension (Dₘₐₓ), confirming tetramer dissociation [2] [6] [8].
Table 2: SAXS-Derived Parameters for DC-SIGN ECD
Condition | Radius of Gyration (Rg) | Maximum Dimension (Dₘₐₓ) | Molecular Envelope |
---|---|---|---|
pH 7.4 | 12.8 ± 0.3 nm | 35 ± 2 nm | Extended tetramer; clustered CRDs |
pH 5.8 | 8.2 ± 0.4 nm | 18 ± 1 nm | Compact monomeric CRDs |
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